molecular formula C13H17N5 B2661151 2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine CAS No. 2034377-14-3

2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine

Cat. No.: B2661151
CAS No.: 2034377-14-3
M. Wt: 243.314
InChI Key: BFUDFVRGZXOUMD-UHFFFAOYSA-N
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Description

2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a piperidine ring, which is further substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine typically involves the reaction of a pyrazole derivative with a piperidine derivative under controlled conditions. One common method involves the use of potassium tetrachloroplatinate as a catalyst, followed by the reaction with a pyrazole-containing ligand . The reaction conditions often include the use of solvents such as dichloromethane and methanol, and the purification of the product is achieved through column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce partially or fully reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-(4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl)pyrazine: Similar structure but with an imidazole ring instead of a pyrazole ring.

    2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine is unique due to its specific combination of pyrazine, piperidine, and pyrazole rings, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-17-7-4-12(16-17)11-2-8-18(9-3-11)13-10-14-5-6-15-13/h4-7,10-11H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUDFVRGZXOUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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